![molecular formula C15H14N2O3S B3425820 (E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 476316-58-2](/img/structure/B3425820.png)
(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Overview
Description
(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide, commonly known as ENTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ENTP is a member of the propenamide family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
ENTP has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the most promising applications of ENTP is in the treatment of cancer. Studies have shown that ENTP has anticancer properties and can inhibit the growth of cancer cells in vitro. ENTP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of ENTP is not fully understood. However, studies have shown that ENTP can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. ENTP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ENTP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ENTP can inhibit the growth of cancer cells and reduce inflammation. ENTP has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.
Advantages and Limitations for Lab Experiments
ENTP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. ENTP has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, ENTP has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on ENTP. One area of interest is the development of ENTP-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of ENTP and its potential applications in medicine. Additionally, research on the synthesis of ENTP analogs may lead to the discovery of compounds with even greater biological activity.
properties
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-11-5-3-4-6-13(11)16-14(18)9-7-12-8-10-15(21-12)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHWWVZNNZOIK-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
CAS RN |
476316-58-2 | |
Record name | 476316-58-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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